5-(5-Bromo-2-furyl)-1,3,4-oxadiazol-2(3H)-one is a member of the oxadiazole family, which is characterized by a five-membered ring containing two nitrogen atoms and three carbon atoms. This compound exhibits significant biological activity, particularly in medicinal chemistry, where derivatives of oxadiazoles are explored for their therapeutic potential.
The compound can be synthesized through various methods involving hydrazones and acylhydrazones, often utilizing cyclodehydration techniques. Research has shown that oxadiazole derivatives can possess anti-inflammatory and anticancer properties, making them of interest in pharmaceutical applications .
5-(5-Bromo-2-furyl)-1,3,4-oxadiazol-2(3H)-one falls under the category of heterocyclic compounds. It is specifically classified as an oxadiazole, which is a type of nitrogen-containing heterocycle known for its diverse biological activities.
The synthesis of 5-(5-Bromo-2-furyl)-1,3,4-oxadiazol-2(3H)-one typically involves the reaction of 5-bromo-2-furyl hydrazine with various acylating agents in the presence of dehydrating agents such as phosphorus oxychloride or polyphosphoric acid.
The molecular structure of 5-(5-Bromo-2-furyl)-1,3,4-oxadiazol-2(3H)-one includes:
The chemical formula for this compound is CHBrNO. The molecular weight is approximately 230.03 g/mol. Spectroscopic data (e.g., NMR and IR) can confirm the structure by identifying characteristic functional groups and confirming the presence of the oxadiazole moiety .
5-(5-Bromo-2-furyl)-1,3,4-oxadiazol-2(3H)-one can undergo various chemical reactions:
The reactivity of this compound can be attributed to the electron-withdrawing nature of the bromine atom and the electron-rich characteristics of the oxadiazole nitrogen atoms.
The mechanism by which 5-(5-Bromo-2-furyl)-1,3,4-oxadiazol-2(3H)-one exerts its biological effects typically involves:
Studies indicate that oxadiazole derivatives exhibit significant activity against certain cancer cell lines and inflammatory responses. The exact mechanism often requires further elucidation through biochemical assays .
Relevant analyses such as infrared spectroscopy (IR) and nuclear magnetic resonance (NMR) provide insights into functional groups and molecular interactions .
5-(5-Bromo-2-furyl)-1,3,4-oxadiazol-2(3H)-one has several potential applications:
1,3,4-Oxadiazoles represent a privileged scaffold in medicinal chemistry due to their versatile bioisosteric properties, metabolic stability, and capacity for hydrogen bonding. These five-membered heterocyclic rings, containing two nitrogen atoms and one oxygen atom, serve as carbonyl mimetics while enhancing π-electron delocalization. Historically, derivatives like furamizole (antibacterial) and nesapidil (antiarrhythmic) demonstrated the pharmacophoric utility of this core [7]. The unsubstituted 1,3,4-oxadiazole, first synthesized by Ainsworth in 1965 via thermolysis of formylhydrazone ethylformate, laid the foundation for drug development [7]. Contemporary research exploits the oxadiazole ring’s electron-withdrawing nature to optimize pharmacokinetic properties, particularly in central nervous system agents and antimicrobials. Its integration into hybrid structures—such as benzisothiazolone-oxadiazole conjugates—has expanded therapeutic applications to antiviral and anti-inflammatory domains, leveraging synergistic pharmacodynamics [9].
Bromine substitution, particularly at the C5 position of the furan ring, enhances bioactivity through electronic and steric effects. The bromine atom’s polarizability facilitates halogen bonding with biomolecular targets (e.g., enzyme active sites), while its moderate size minimizes steric disruption. Computational studies on brominated chromane derivatives confirm increased stability and reactivity relative to non-halogenated analogs, attributed to intramolecular charge transfer (ICT) and lowered LUMO energies [1]. Late-stage bromination—a strategy highlighted in reviews of halogenation techniques—enables direct functionalization of complex molecules, altering logP, solubility, and metabolic resistance [4] [6]. For 5-(5-bromo-2-furyl)-1,3,4-oxadiazol-2(3H)-one, the bromofuryl moiety augments electrophilicity, facilitating interactions with cysteine proteases or inflammatory mediators. This modification exemplifies targeted bioactivity optimization, where bromine serves as a structural linchpin for potency refinement [4].
The compound’s hybrid architecture confers multimodal bioactivity relevant to inflammation, oncology, and infectious disease. In vitro studies of analogous brominated oxadiazoles demonstrate:
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1